1-(Azidomethyl)-4-ethoxybenzene
Overview
Description
1-(Azidomethyl)-4-ethoxybenzene is an organic compound characterized by the presence of an azide group attached to a benzene ring substituted with an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azidomethyl)-4-ethoxybenzene typically involves the nucleophilic substitution of a halomethyl derivative with sodium azide. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process. The general reaction scheme is as follows:
4-Ethoxybenzyl chloride+Sodium azide→this compound+Sodium chloride
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure safety and efficiency, given the potentially hazardous nature of azides. The use of automated systems can help in controlling reaction parameters and minimizing risks associated with large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(Azidomethyl)-4-ethoxybenzene undergoes various chemical reactions, including:
Cycloaddition Reactions:
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution Reactions: The azide group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Cycloaddition: Copper(I) catalysts are commonly used for the Huisgen cycloaddition.
Reduction: LiAlH4 in anhydrous ether or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Various nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Cycloaddition: 1,2,3-Triazoles
Reduction: 4-Ethoxybenzylamine
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
1-(Azidomethyl)-4-ethoxybenzene has diverse applications in scientific research:
Biology: Utilized in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: Employed in the production of polymers and advanced materials through click chemistry.
Mechanism of Action
The mechanism of action of 1-(Azidomethyl)-4-ethoxybenzene primarily involves the reactivity of the azide group. In cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with alkynes to form stable triazole rings. In reduction reactions, the azide group is converted to an amine, which can further participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
1-(Azidomethyl)-5H-tetrazole: Another azide-containing compound with applications in energetic materials.
4-Azidomethylbenzoic acid: Used in the synthesis of functionalized polymers and materials.
1-Azido-4-ethoxybenzene: Similar structure but lacks the methylene bridge, affecting its reactivity and applications.
Uniqueness: 1-(Azidomethyl)-4-ethoxybenzene is unique due to the presence of both an azide group and an ethoxy group on the benzene ring, which imparts distinct reactivity and versatility in synthetic applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-(azidomethyl)-4-ethoxybenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-2-13-9-5-3-8(4-6-9)7-11-12-10/h3-6H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVDXYDRNCJVOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN=[N+]=[N-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401304160 | |
Record name | 1-(Azidomethyl)-4-ethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401304160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1249505-24-5 | |
Record name | 1-(Azidomethyl)-4-ethoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1249505-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Azidomethyl)-4-ethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401304160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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